molecular formula C7H8BrN5 B8462108 9-(2-bromoethyl)-9H-purin-2-amine

9-(2-bromoethyl)-9H-purin-2-amine

Cat. No. B8462108
M. Wt: 242.08 g/mol
InChI Key: YWTPXFZSOUGVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-bromoethyl)-9H-purin-2-amine is a useful research compound. Its molecular formula is C7H8BrN5 and its molecular weight is 242.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(2-bromoethyl)-9H-purin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-bromoethyl)-9H-purin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-(2-bromoethyl)-9H-purin-2-amine

Molecular Formula

C7H8BrN5

Molecular Weight

242.08 g/mol

IUPAC Name

9-(2-bromoethyl)purin-2-amine

InChI

InChI=1S/C7H8BrN5/c8-1-2-13-4-11-5-3-10-7(9)12-6(5)13/h3-4H,1-2H2,(H2,9,10,12)

InChI Key

YWTPXFZSOUGVMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.92 g (0.1 mole) of 2-amino-9-(2-hydroxyethyl)purine was completely dissolved in 200 ml of 1,4-dioxane. The solution was added with 49.75 g (0.15 mole) of carbon tetrabromide and cooled below 5° C. To the cooled material, 39.34 g (0.15 mole) of triphenylphosphine was added, followed by stirring for 5 hours at room temperature. After completion of the reaction, 300 ml of water was added to the reaction product, which was then extracted four times with 500 ml portions of a mixed solution of chloroform and methanol (4:1). The organic layer was collected, and dried with anhydrous magnesium sulfate, followed by filtration and washing. The resulting filtrate was concentrated under reduced pressure, and crystallized from chloroform, 15.74 g (65%) of white 2-amino-9-(2-bromoethyl)purine.
Quantity
17.92 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
49.75 g
Type
reactant
Reaction Step Two
Quantity
39.34 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

17.92 g (0.1 mole) of 2-amino-9-(2-hydroxyethyl)purine was completely dissolved in 400 ml of acetonitrile, to which 84.42 g (0.20 mole) of dibromotriphenylphosphine was then added. The mixture was stirred for 5 hours at a temperature of 30-40° C. After completion of the reaction, 300 ml of water was added to the reaction product. The resulting solution was neutralized with aqueous sodium hydroxide solution and extracted four times with 500 ml portions of a mixed solution of chloroform and methanol (4:1). The organic layer was collected, and dried with anhydrous magnesium sulfate, followed by filtration and washing. The resulting filtrate was concentrated under reduced pressure, and crystallized from chloroform, 22.03 g (91%) of white 2-amino-9-(2-bromoethyl)purine.
Quantity
17.92 g
Type
reactant
Reaction Step One
Quantity
84.42 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.